tert-Butyl 5-(tetrahydro-2H-pyran-4-yl)-1H-indole-1-carboxylate

Description

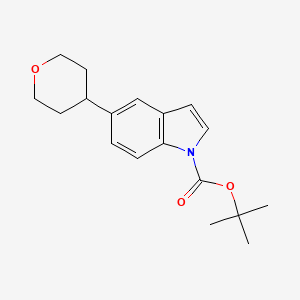

tert-Butyl 5-(tetrahydro-2H-pyran-4-yl)-1H-indole-1-carboxylate is a Boc-protected indole derivative featuring a tetrahydro-2H-pyran-4-yl substituent at the 5-position of the indole core. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability, while the pyran ring introduces steric bulk and electronic effects.

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

tert-butyl 5-(oxan-4-yl)indole-1-carboxylate |

InChI |

InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-9-6-15-12-14(4-5-16(15)19)13-7-10-21-11-8-13/h4-6,9,12-13H,7-8,10-11H2,1-3H3 |

InChI Key |

CRKRCHSLPWBUPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3CCOCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Substituent Position

- Target Compound : The 5-position is substituted with a tetrahydro-2H-pyran-4-yl group.

- (E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (15) : A mesylate group is attached to a propenyl chain at the 6-position, introducing a reactive leaving group suitable for nucleophilic substitutions .

Functional Group Impact

- Pyran vs. Mesylate : The pyran group in the target compound improves solubility via its oxygen atom, whereas the mesylate in compound 15 increases reactivity for further derivatization .

- Bromo vs. Alkenyl : Bromine substituents (e.g., in 16a) reduce electron density, while alkenyl groups (e.g., in tert-butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate from ) enhance conjugation and planarity .

Spectroscopic and Physicochemical Properties

NMR Analysis

- Target Compound : The pyran ring’s protons would appear as distinct multiplets (δ 1.5–4.0 ppm), while the Boc group’s tert-butyl signal resonates near δ 1.4 ppm.

- Compound 15 : The mesylate’s methyl group shows a singlet at δ 3.0–3.2 ppm, and the propenyl protons appear as doublets (δ 5.5–6.5 ppm) .

- Compound 16a : Bromine substituents deshield adjacent protons, shifting aromatic signals upfield (δ 7.0–7.5 ppm) .

IR and Stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for tert-butyl 5-(tetrahydro-2H-pyran-4-yl)-1H-indole-1-carboxylate?

- Methodology :

- Stepwise Protection : Utilize tert-butyl dicarbonate (Boc) to protect the indole NH group, as demonstrated in analogous indole-carboxylate syntheses .

- Coupling Reactions : Employ catalytic bases like 4-dimethylaminopyridine (DMAP) for efficient Boc protection.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Q. How should researchers characterize the structural integrity of this compound?

- Techniques :

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning, as seen in related tert-butyl indole derivatives .

- NMR Spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to verify substituent integration and regiochemistry .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or LC-MS .

Q. What safety protocols are advised given limited toxicity data?

- Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation, as toxicity data are incomplete .

- Fire Safety : Use CO or dry chemical extinguishers; avoid water jets due to potential toxic fume generation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Approach :

- Analog Synthesis : Introduce substituents at the indole C-3/C-5 positions or modify the tetrahydro-2H-pyran moiety, guided by analogs with reported anti-HIV or enzyme-modulating activity .

- Biological Assays : Test analogs against targets like reverse transcriptase or kinases using fluorescence-based enzymatic assays .

- Data Correlation : Use statistical tools (e.g., multivariate analysis) to link structural features (e.g., electron-withdrawing groups) to activity trends .

Q. What computational strategies can predict interactions with biological targets?

- Methods :

- Molecular Docking : Model interactions with proteins (e.g., HIV-1 RT) using software like AutoDock Vina, referencing crystal structures of similar indole-carboxylates .

- MD Simulations : Perform 100-ns simulations to assess binding stability in physiological conditions .

- QSAR Modeling : Train models on analogs with known IC values to predict potency .

Q. How should researchers address contradictions in stability or toxicity data?

- Strategies :

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH) to assess degradation products via LC-MS .

- Tiered Toxicity Testing : Start with in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability), then proceed to in vivo models if warranted .

- Literature Cross-Referencing : Compare data with structurally similar compounds (e.g., tert-butyl 5-chloroisoindoline-2-carboxylate) to infer risks .

Q. What methodologies elucidate enzymatic inhibition mechanisms?

- Techniques :

- Kinetic Studies : Measure and shifts using Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Fluorescence Quenching : Monitor tryptophan residue changes in enzymes upon compound binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine interaction models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.